N-(2,4-dinitrophenyl)thiophene-2-carboxamide
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Overview
Description
N-(2,4-dinitrophenyl)thiophene-2-carboxamide is a chemical compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur The compound is characterized by the presence of a dinitrophenyl group attached to the thiophene ring via a carboxamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dinitrophenyl)thiophene-2-carboxamide typically involves the reaction of thiophene-2-carboxylic acid with 2,4-dinitroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dinitrophenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Substituted thiophene derivatives with various functional groups.
Scientific Research Applications
N-(2,4-dinitrophenyl)thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer properties. It has been shown to exhibit cytotoxic activity against various cancer cell lines.
Materials Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Biological Studies: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industrial Applications: Thiophene derivatives are utilized as corrosion inhibitors and in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of N-(2,4-dinitrophenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. In medicinal chemistry, the compound may inhibit certain enzymes or proteins involved in cancer cell proliferation. The dinitrophenyl group can interact with amino acid residues in the active site of enzymes, leading to inhibition of their activity. Additionally, the thiophene ring can participate in π-π stacking interactions with aromatic residues, further stabilizing the compound-enzyme complex .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxamide: A simpler derivative without the dinitrophenyl group.
Benzo[b]thiophene-2-carboxamide: Contains a fused benzene ring, offering different electronic properties.
N-(4-fluorophenyl)thiophene-2-carboxamide: Substituted with a fluorophenyl group, providing different reactivity and biological activity.
Uniqueness
N-(2,4-dinitrophenyl)thiophene-2-carboxamide is unique due to the presence of the dinitrophenyl group, which imparts distinct electronic and steric properties. This makes the compound particularly useful in studies involving enzyme inhibition and protein-ligand interactions. The dinitrophenyl group also enhances the compound’s potential as a cytotoxic agent in cancer research .
Properties
Molecular Formula |
C11H7N3O5S |
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Molecular Weight |
293.26 g/mol |
IUPAC Name |
N-(2,4-dinitrophenyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C11H7N3O5S/c15-11(10-2-1-5-20-10)12-8-4-3-7(13(16)17)6-9(8)14(18)19/h1-6H,(H,12,15) |
InChI Key |
XOSZULSWOHFWKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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